2-hydroxyimino-N-(3-iodophenyl)acetamide
Description
2-Hydroxyimino-N-(3-iodophenyl)acetamide is a substituted acetamide derivative characterized by a hydroxyimino (C=N-OH) group at the α-carbon of the acetamide backbone and a 3-iodophenyl substituent on the nitrogen atom. Its molecular formula is C₈H₇IN₂O₂, with a molecular weight of 306.06 g/mol (calculated from isotopic composition).
The compound’s structure is closely related to other hydroxyimino-substituted acetamides, such as 2-hydroxyimino-N-(2-iodophenyl)acetamide (a positional isomer with iodine at the ortho-position) and N-(3-trifluoromethylphenyl)-2-hydroxyiminoacetamide, which replaces iodine with a trifluoromethyl group . These structural variations significantly impact physicochemical properties like logP (partition coefficient) and PSA (polar surface area), which are critical for bioavailability and target binding.
Properties
Molecular Formula |
C8H7IN2O2 |
|---|---|
Molecular Weight |
290.06 g/mol |
IUPAC Name |
2-hydroxyimino-N-(3-iodophenyl)acetamide |
InChI |
InChI=1S/C8H7IN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12) |
InChI Key |
YPDDGDIDSNXLER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyimino-N-(3-iodophenyl)acetamide typically involves the reaction of 3-iodoaniline with glyoxylic acid oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-hydroxyimino-N-(3-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
2-hydroxyimino-N-(3-iodophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-hydroxyimino-N-(3-iodophenyl)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares 2-hydroxyimino-N-(3-iodophenyl)acetamide with structurally or functionally related acetamide derivatives, emphasizing substituent effects, biological activity, and physicochemical properties.
Substituent Effects on Bioactivity
Key Observations :
- Iodine vs. Halogen Substitutions : The 3-iodophenyl group in the target compound provides greater steric bulk and polarizability compared to smaller halogens (e.g., fluorine in Compound 47 or chlorine in 5RH2). This may enhance hydrophobic interactions in target binding but reduce solubility .
- Trifluoromethyl vs.
Physicochemical Properties
| Compound Name | logP | PSA (Ų) | Molecular Weight |
|---|---|---|---|
| This compound | ~1.18* | 80.15 | 306.06 |
| 2-Hydroxyimino-N-(3-methoxyphenyl)acetamide | 1.17 | 80.15 | 222.22 |
| CNS-11g | 3.5 (predicted) | 70.2 | 429.45 |
| Compound 47 | 2.8 (estimated) | 110.3 | 452.49 |
Key Observations :
- Methoxy-substituted analogs (e.g., 3-methoxyphenyl) show similar logP but lower molecular weight, enhancing solubility .
- PSA: A PSA of 80.15 Ų (common among hydroxyimino acetamides) indicates moderate polarity, balancing blood-brain barrier penetration and target binding .
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